molecular formula C17H23N3O4 B2833867 N'-[(2-methoxyadamantan-2-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide CAS No. 1797727-45-7

N'-[(2-methoxyadamantan-2-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide

Cat. No.: B2833867
CAS No.: 1797727-45-7
M. Wt: 333.388
InChI Key: LUYYHDQHHYVXSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(2-methoxyadamantan-2-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[(2-methoxyadamantan-2-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide typically involves multiple steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.

    Adamantane Derivative Preparation: The adamantane derivative is prepared by functionalizing adamantane with a methoxy group at the 2-position.

    Oxalamide Formation: The final step involves coupling the isoxazole and adamantane derivatives with oxalyl chloride in the presence of a base to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N'-[(2-methoxyadamantan-2-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring or the adamantane moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoxazole or adamantane derivatives.

Scientific Research Applications

N'-[(2-methoxyadamantan-2-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving isoxazole and adamantane derivatives.

    Medicine: Investigated for its potential as a drug candidate due to its unique structure and possible biological activity.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N'-[(2-methoxyadamantan-2-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide is not fully understood, but it is believed to interact with specific molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes and receptors that recognize the isoxazole or adamantane moieties.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation, neuroprotection, or antiviral activity.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole Derivatives: Compounds with similar isoxazole rings, such as isoxazole-4-carboxylic acid.

    Adamantane Derivatives: Compounds like amantadine and memantine, which are used in antiviral and neuroprotective therapies.

    Oxalamide Derivatives: Compounds with oxalamide linkages, such as N,N’-diethyl oxalamide.

Uniqueness

N'-[(2-methoxyadamantan-2-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide is unique due to its combination of an isoxazole ring, an adamantane derivative, and an oxalamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

N-[(2-methoxy-2-adamantyl)methyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c1-23-17(12-5-10-4-11(7-12)8-13(17)6-10)9-18-15(21)16(22)19-14-2-3-24-20-14/h2-3,10-13H,4-9H2,1H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUYYHDQHHYVXSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2CC3CC(C2)CC1C3)CNC(=O)C(=O)NC4=NOC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.